molecular formula C17H23FN6O B2815939 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea CAS No. 1207031-73-9

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea

Cat. No.: B2815939
CAS No.: 1207031-73-9
M. Wt: 346.41
InChI Key: GZPDWSARDZXJII-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrimidinyl core substituted with dimethylamino and methyl groups, linked via an ethylamino spacer to a 3-fluoro-2-methylphenyl moiety. The dimethylamino group enhances solubility and basicity, while the fluorine atom on the aromatic ring may improve metabolic stability and binding affinity compared to bulkier halogens like chlorine .

Properties

IUPAC Name

1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3-fluoro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6O/c1-11-10-15(24(3)4)23-16(21-11)19-8-9-20-17(25)22-14-7-5-6-13(18)12(14)2/h5-7,10H,8-9H2,1-4H3,(H,19,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPDWSARDZXJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C(=CC=C2)F)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of this compound typically involves multi-step organic synthesis. The synthetic route generally starts with the formation of the pyrimidine core, followed by the introduction of the dimethylamino group. Subsequent steps involve the attachment of the aminoethyl chain and the final coupling with the fluorophenyl urea derivative. Reaction conditions often include the use of catalysts, controlled temperatures, and solvents like acetonitrile or dichloromethane to facilitate the reactions. Industrial production, although less documented, would likely scale these reactions with optimizations for yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The compound’s mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. Its pyrimidine ring may mimic natural substrates or inhibitors, influencing biological pathways. The exact mechanism can vary, but it often involves binding to active sites or altering enzymatic activity, ultimately impacting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs from the evidence share urea backbones but differ in substituents, influencing physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Key Structural and Inferred Properties

Compound Name (IUPAC) Key Substituents Molecular Weight (g/mol) Inferred Properties
Target Compound: 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea 4-(Dimethylamino)-6-methylpyrimidinyl, 3-fluoro-2-methylphenyl ~392.43* High solubility (dimethylamino), moderate lipophilicity, potential metabolic stability (fluorine)
1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea 3-Chlorophenyl, pyrrolidinyl-pyrimidinyl ~422.92 Lower solubility (chlorine), increased rigidity (pyrrolidinyl)
1-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea 4,6-Dimethylpyrimidinyl, 4-ethylphenyl, chlorophenyl ~422.92 High lipophilicity (ethyl group), potential steric hindrance (methylene linkage)

*Calculated based on formula C₁₉H₂₄FN₇O.

Detailed Analysis

Substituent Effects on Solubility and Bioavailability The dimethylamino group in the target compound likely enhances aqueous solubility compared to the pyrrolidinyl group in ’s compound, which introduces rigidity and may reduce solubility . The 3-fluoro-2-methylphenyl substituent balances lipophilicity and metabolic stability.

The methylene linkage in ’s compound introduces steric constraints, which could limit conformational adaptability . The 4-ethylphenyl group in ’s compound adds significant lipophilicity, which might enhance membrane permeability but reduce solubility—a trade-off absent in the target compound’s fluorine-substituted aryl group .

Metabolic Stability

  • Fluorine’s small size and high electronegativity in the target compound may reduce oxidative metabolism compared to chlorine in ’s analog, which is more susceptible to cytochrome P450-mediated dehalogenation .

Research Findings and Inferences

  • Kinase Inhibition Potential: Pyrimidinyl-urea derivatives are known inhibitors of kinases like EGFR or VEGFR. The dimethylamino group in the target compound could mimic ATP’s adenine-binding interactions, as seen in analogs with similar substituents .
  • Toxicity Profile : The absence of reactive groups (e.g., chloro in ) suggests lower off-target toxicity for the target compound, though this requires experimental validation.
  • Synthetic Accessibility: The target compound’s simpler substituents (methyl, dimethylamino) may offer easier synthesis compared to ’s complex methylene-linked structure .

Biological Activity

The compound 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-fluoro-2-methylphenyl)urea is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Features

This compound features a pyrimidine ring, a urea moiety, and a dimethylamino group. Its molecular formula is C20H23N5OC_{20}H_{23}N_5O, with a molecular weight of approximately 365.43 g/mol. The presence of fluorine and methyl groups enhances its lipophilicity and may influence its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC20H23N5OC_{20}H_{23}N_5O
Molecular Weight365.43 g/mol
Functional GroupsUrea, Dimethylamino, Pyrimidine
Key SubstituentsFluoro, Methyl

Research indicates that compounds similar to This compound exhibit significant activity as kinase inhibitors. Kinases play critical roles in various cellular signaling pathways, including those involved in cancer progression and immune responses. In particular, this compound has shown potential in inhibiting Syk kinase, which is implicated in several malignancies.

Therapeutic Applications

  • Anticancer Activity : The inhibition of Syk kinase by this compound suggests its potential as an anticancer agent. Studies have demonstrated that similar pyrimidine derivatives can effectively reduce tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : Preliminary investigations suggest that compounds with similar structures may possess antimicrobial activity, making them candidates for antibiotic development.
  • Antimalarial Activity : A related study focused on phenylurea substituted 2,4-diamino-pyrimidines reported promising antimalarial effects against Plasmodium falciparum. The modifications made to the structure enhanced selectivity and potency against malaria parasites .

Table 2: Biological Activities and Findings

Activity TypeFindingsReference
AnticancerInhibits Syk kinase; reduces tumor growth
AntimicrobialPotential activity against bacteria
AntimalarialIC50 values of 0.09 μM against Pf 3D7

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer properties of a related compound demonstrated significant tumor suppression in xenograft models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size and increased apoptosis markers in treated cells.

Case Study 2: Antimalarial Activity

In another investigation involving Plasmodium falciparum, derivatives of the target compound were synthesized and tested for their ability to inhibit parasite growth. The most potent derivatives exhibited IC50 values as low as 0.09 μM, indicating strong antimalarial efficacy while maintaining low cytotoxicity against mammalian cells .

Q & A

Q. Example SAR Table :

Modification SiteExample SubstituentObserved Effect (vs. Parent Compound)
Pyrimidine C4EthylaminoReduced kinase inhibition (IC50_{50} ↑2.5×)
Fluorophenyl C3ChlorineImproved solubility but lower selectivity

Advanced: How can contradictory data in enzyme inhibition assays be resolved?

Answer: Contradictions often arise from:

  • Assay conditions : Varying ATP concentrations (e.g., 1 μM vs. 10 μM) alter IC50_{50} values. Standardize using kinase buffer systems (e.g., ADP-Glo™) .
  • Off-target effects : Perform counter-screens against related kinases (e.g., FGFR1 vs. FGFR3) to identify selectivity drivers .

Advanced: What mechanistic hypotheses explain its interaction with kinase targets?

Answer:
The compound likely acts as a Type I kinase inhibitor, binding to the ATP pocket. Key interactions include:

  • Hydrogen bonding : Urea NH groups with kinase hinge residues (e.g., Glu571 in FGFR1) .
  • Hydrophobic contacts : 3-Fluoro-2-methylphenyl group occupies a hydrophobic cleft .
    Validate via molecular dynamics simulations and X-ray crystallography (if co-crystal structures are available).

Advanced: How to design assays for evaluating target selectivity?

Answer:

  • Kinase panel screening : Use a broad panel (e.g., 100+ kinases at 1 μM compound concentration) to identify off-target hits .
  • Cellular counter-screens : Compare cytotoxicity in wild-type vs. kinase-deficient cell lines to confirm on-target effects .

Basic: What physicochemical properties influence its bioavailability?

Answer:

  • Lipophilicity : LogP ~2.5 (calculated via HPLC) suggests moderate membrane permeability .
  • Solubility : Aqueous solubility <10 μM at pH 7.4; use co-solvents (e.g., PEG-400) for in vivo studies .

Advanced: What strategies improve metabolic stability?

Answer:

  • Substituent shielding : Introduce electron-withdrawing groups (e.g., CF3_3) on the phenyl ring to reduce CYP450-mediated oxidation .
  • Deuterium labeling : Replace metabolically labile hydrogen atoms (e.g., benzylic positions) with deuterium .

Advanced: How to assess stability under physiological conditions?

Answer:

  • Stress testing : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; monitor degradation via LC-MS .
  • Light/heat exposure : Store at 40°C/75% RH for 4 weeks to identify degradation products .

Advanced: What in vitro models are suitable for studying metabolism?

Answer:

  • Liver microsomes : Human or rat microsomes + NADPH cofactor identify phase I metabolites .
  • Hepatocyte co-cultures : Assess phase II conjugation (e.g., glucuronidation) using primary hepatocytes .

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